3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide is a chemical compound with the molecular formula C12H7Cl2N3O2 It is characterized by the presence of two chlorine atoms on the benzene ring and a nitro group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-nitro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol, methanol).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential applications in drug discovery and development. Benzamide derivatives are known for their therapeutic properties, and this compound may serve as a lead compound for developing new drugs.
Industry: Used in the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the nitro group and chlorine atoms may influence its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(2-nitrophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of both chlorine atoms on the benzene ring and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, highlighting its potential for further research and development .
Properties
CAS No. |
62194-75-6 |
---|---|
Molecular Formula |
C12H7Cl2N3O3 |
Molecular Weight |
312.10 g/mol |
IUPAC Name |
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-9-3-1-7(5-10(9)14)12(18)16-11-4-2-8(6-15-11)17(19)20/h1-6H,(H,15,16,18) |
InChI Key |
XHDGGUNADZOODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.